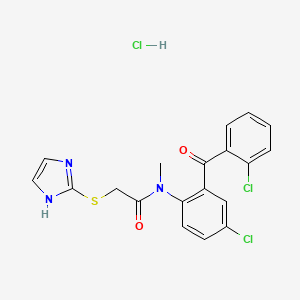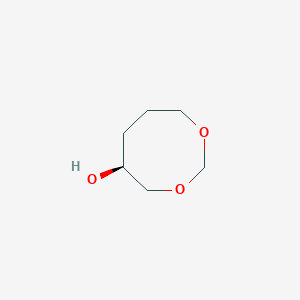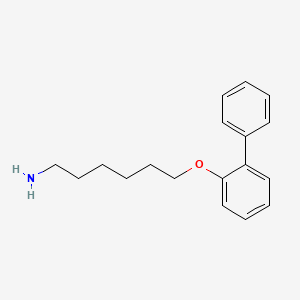
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine
Descripción general
Descripción
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl, dichloro, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,6-dichloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-5-fluoropyridine.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, thereby modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-nitropyridine: Contains a nitro group instead of dichloro and fluoro substituents, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is unique due to the combination of bromomethyl, dichloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various chemical applications .
Propiedades
Fórmula molecular |
C6H3BrCl2FN |
|---|---|
Peso molecular |
258.90 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,6-dichloro-5-fluoropyridine |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |
Clave InChI |
HZAVFRJXTDVGHL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1F)Cl)Cl)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














